Tipranavir beta-D-Glucuronide is a labeled metabolite of Tipranavir . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Glucuronidation is a common metabolic route for many drugs and other xenobiotics . The glucuronide metabolites of drugs typically have limited cell membrane permeability and subsequently, their distribution and excretion from the human body requires transport proteins .
The molecular weight of Tipranavir beta-D-Glucuronide is 782.81 and its molecular formula is C37H37D4F3N2O11S .
Glucuronidation by the human UDP-glucuronosyltransferase (UGT) family of enzymes is important in the metabolic fate of many drugs and other xenobiotics . UGT activity results in the conjugation of glucuronic acid to substrates containing sulfhydryl, hydroxyl, aromatic amino, or carboxylic acid moieties .
Tipranavir beta-D-Glucuronide is a significant metabolite of the antiretroviral drug Tipranavir, primarily used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infections. This compound is classified as a glucuronide, specifically a beta-D-glucuronide, which indicates that it is formed through the conjugation of Tipranavir with glucuronic acid. This metabolic process enhances the solubility and excretion of the drug, playing a crucial role in pharmacokinetics.
Tipranavir beta-D-Glucuronide is derived from Tipranavir, a non-peptidic protease inhibitor that targets the HIV-1 protease enzyme. The classification of this compound falls under small molecules used in antiviral therapy, particularly in cases where resistance to other protease inhibitors has developed. It is also categorized within the broader class of glucuronides, which are important for drug metabolism and detoxification processes in the body.
The synthesis of Tipranavir beta-D-Glucuronide can be achieved through both chemical and enzymatic methods. A common approach involves glucuronidation, where Tipranavir is reacted with glucuronic acid or its derivatives.
One effective method utilizes trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to yield the desired glucuronide product. This method allows for efficient conversion while maintaining the integrity of the parent compound's structure. Enzymatic methods may involve using specific transferases that catalyze the transfer of glucuronic acid to Tipranavir.
The molecular formula of Tipranavir beta-D-Glucuronide is . The compound features a complex structure that includes a dihydropyrone core derived from Tipranavir, along with a glucuronic acid moiety attached via a beta linkage.
Tipranavir beta-D-Glucuronide can undergo several chemical reactions:
These reactions are essential for understanding the compound's reactivity and potential modifications in pharmaceutical applications.
Tipranavir beta-D-Glucuronide primarily functions as a metabolite that influences the pharmacokinetics of its parent compound, Tipranavir. The mechanism involves:
The pharmacokinetic profile indicates extensive protein binding (>99.9%) and metabolism predominantly via cytochrome P450 3A4 isoenzyme. The half-life of Tipranavir is approximately 5 to 6 hours, which impacts dosing regimens in clinical settings.
Tipranavir beta-D-Glucuronide is typically a solid at room temperature with high solubility in polar solvents due to its glucuronic acid component.
Tipranavir beta-D-Glucuronide has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: